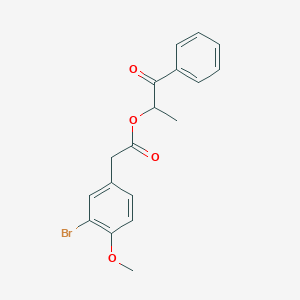
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, also known as MOPBA, is a chemical compound used in scientific research. This compound is a derivative of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, which is a known inhibitor of the enzyme monoamine oxidase-B (MAO-B). MOPBA has been found to have similar inhibitory effects on MAO-B, making it a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease.
Mecanismo De Acción
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is a selective inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its MAO-B inhibitory activity, this compound has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been found to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in lab experiments is its selectivity for MAO-B. This allows researchers to specifically target this enzyme without affecting other enzymes or neurotransmitter systems in the brain. However, one limitation of using this compound is its relatively low potency compared to other MAO-B inhibitors. This may require higher doses of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. One area of interest is the development of more potent MAO-B inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain.
Métodos De Síntesis
The synthesis of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate involves the reaction of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate with methylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been extensively studied for its potential therapeutic applications. One study found that this compound was effective in reducing the levels of oxidative stress in the brain, which is a hallmark of Parkinson's disease. Another study found that this compound was able to protect dopaminergic neurons from the toxic effects of the pesticide rotenone, which is known to cause Parkinson's disease-like symptoms.
Propiedades
Fórmula molecular |
C18H17BrO4 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H17BrO4/c1-12(18(21)14-6-4-3-5-7-14)23-17(20)11-13-8-9-16(22-2)15(19)10-13/h3-10,12H,11H2,1-2H3 |
Clave InChI |
QBRXPTPILFXENE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
